
Borinic acid, diphenyl-, butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Borinic acid, diphenyl-, butyl ester is an organoboron compound that belongs to the class of borinic acids. These compounds are characterized by the presence of two carbon-boron bonds and one boron-oxygen bond. This compound is known for its unique chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of borinic acid, diphenyl-, butyl ester typically involves the reaction of diphenylborinic acid with butanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
Diphenylborinic acid+Butanol→Borinic acid, diphenyl-, butyl ester+Water
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Borinic acid, diphenyl-, butyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the ester back to the corresponding borinic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions, such as temperature and solvent choice.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Diphenylborinic acid.
Substitution: Various substituted borinic esters depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Borinic acid, diphenyl-, butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for serine proteases.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of borinic acid, diphenyl-, butyl ester involves its ability to form stable complexes with various molecular targets. The compound’s boron atom can coordinate with nucleophilic groups, such as hydroxyl or amino groups, leading to the formation of stable boron-containing complexes. These interactions can modulate the activity of enzymes or other biological molecules, resulting in various biological effects.
Comparación Con Compuestos Similares
- Borinic acid, diphenyl-, methyl ester
- Borinic acid, diphenyl-, ethyl ester
- Borinic acid, diphenyl-, propyl ester
Comparison: Borinic acid, diphenyl-, butyl ester is unique due to its specific ester group, which influences its reactivity and applications. Compared to its methyl, ethyl, and propyl counterparts, the butyl ester exhibits different solubility and stability properties, making it suitable for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
15323-04-3 |
|---|---|
Fórmula molecular |
C16H19BO |
Peso molecular |
238.1 g/mol |
Nombre IUPAC |
butoxy(diphenyl)borane |
InChI |
InChI=1S/C16H19BO/c1-2-3-14-18-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 |
Clave InChI |
AASVOBMQZFGUBD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



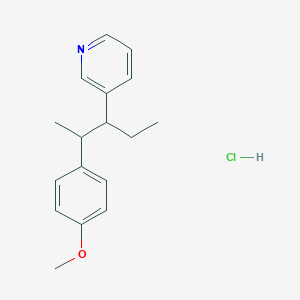
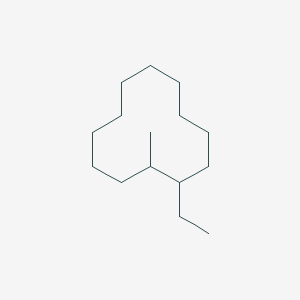


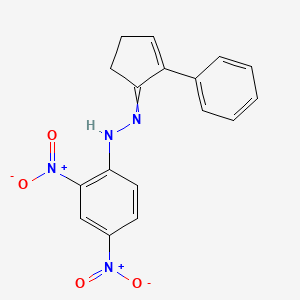
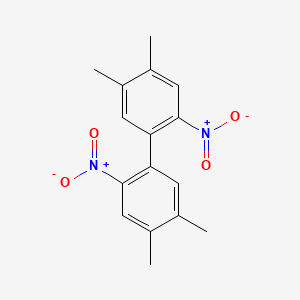

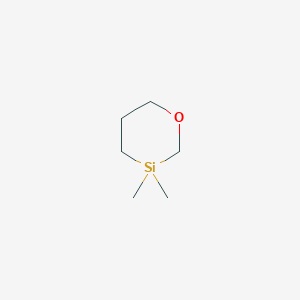



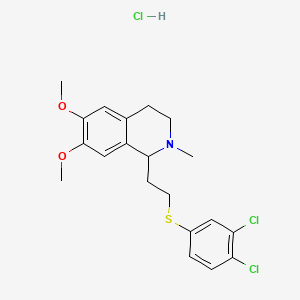
![1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14704974.png)
